molecular formula C10H9BrO B2375728 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene CAS No. 2470440-02-7

3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene

Cat. No.: B2375728
CAS No.: 2470440-02-7
M. Wt: 225.085
InChI Key: QJQVALVDCHMDJU-UHFFFAOYSA-N
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Description

3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene is a complex organic compound with a unique tricyclic structure. This compound is notable for its bromine and oxygen atoms incorporated within a rigid framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced reactors and continuous flow systems to maintain efficiency and yield. The purity of the final product is crucial, and therefore, purification steps such as recrystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted tricyclic compounds.

Scientific Research Applications

3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the rigid tricyclic structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydro-1,4-epoxynaphthalene
  • 3-Bromo-11-oxatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene

Uniqueness

3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene stands out due to its specific tricyclic structure and the presence of both bromine and oxygen atoms. This unique configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-7-3-1-2-6-8-4-5-9(12-8)10(6)7/h1-3,8-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQVALVDCHMDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1O2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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